

Cyclo(Ile-Leu): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyclo(Ile-Leu)

Cat. No.: B15145800

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CAS Number: 91741-17-2[1]

This technical guide provides an in-depth overview of **Cyclo(Ile-Leu)**, a cyclic dipeptide of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

Cyclo(Ile-Leu), also known as Cyclo(Isoleucyl-Leucyl), is a cyclic dipeptide with the molecular formula $C_{12}H_{22}N_2O_2$ and a molecular weight of 226.32 g/mol .[1] It belongs to the class of 2,5-diketopiperazines, which are characterized by a six-membered ring containing two amide bonds.

Property	Value	Source
Molecular Formula	$C_{12}H_{22}N_2O_2$	[1]
Molecular Weight	226.32 g/mol	[1]
IUPAC Name	(3S,6S)-3-[(2S)-butan-2-yl]-6-(2-methylpropyl)piperazine-2,5-dione	PubChem
CAS Number	91741-17-2	[1]

Biological Activities

Cyclo(Ile-Leu) and its analogs have demonstrated a range of biological activities, making them promising candidates for further investigation in drug discovery.

Antimicrobial Activity

Cyclic dipeptides, including compounds structurally similar to **Cyclo(Ile-Leu)**, have shown significant antimicrobial properties. For instance, the related compound Cyclo(I-Leu-I-Pro) has exhibited broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. [2][3] Minimum Inhibitory Concentration (MIC) values for Cyclo(I-Leu-I-Pro) have been reported against several microorganisms, highlighting its potential as an antimicrobial agent.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(I-Leu-I-Pro) against various microorganisms.

Microorganism	Type	MIC (µg/mL)	Reference
Salmonella enterica	Gram-negative bacteria	11	[2]
Fusarium oxysporum	Fungus	16	[2]
Aspergillus flavus	Fungus	16	[2]
Aspergillus niger	Fungus	17	[2]
Penicillium expansum	Fungus	18	[2]
Candida parapsilosis	Fungus	30	[2]
Candida metapsilosis	Fungus	32	[2]
Candida albicans	Fungus	50	[2]
Escherichia fergusonii	Gram-negative bacteria	230	[2]

Cytotoxic Activity

Cyclic dipeptides have also been investigated for their cytotoxic effects against various cancer cell lines. While specific data for **Cyclo(Ile-Leu)** is limited, the general class of compounds is known to exhibit growth inhibitory activity.^{[4][5]}

Experimental Protocols

Isolation and Purification of Cyclic Dipeptides from Fungal Cultures

This protocol provides a general method for the isolation and purification of cyclic dipeptides from fungal sources, such as *Penicillium* species.

1. Fungal Culture and Extraction:

- Cultivate the fungal strain in a suitable liquid medium.
- After a sufficient incubation period, separate the mycelium from the culture broth by filtration.
- Extract the culture broth with an organic solvent such as ethyl acetate.
- Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
- Monitor the fractions by thin-layer chromatography (TLC).
- Further purify the fractions containing the desired cyclic dipeptides using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).^{[6][7][8][9]}

3. Structure Elucidation:

- Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the

structure of **Cyclo(Ile-Leu)**.[\[10\]](#)[\[11\]](#)

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[\[4\]](#)

2. Compound Treatment:

- Treat the cells with various concentrations of **Cyclo(Ile-Leu)** and incubate for a specified period (e.g., 24, 48, or 72 hours).[\[4\]](#)

3. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

- Prepare a standardized suspension of the test microorganism.

2. Serial Dilution of the Compound:

- Perform serial two-fold dilutions of **Cyclo(Ile-Leu)** in a 96-well microtiter plate containing a suitable broth medium.

3. Inoculation and Incubation:

- Inoculate each well with the microbial suspension.
- Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

4. Determination of MIC:

- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[12\]](#)

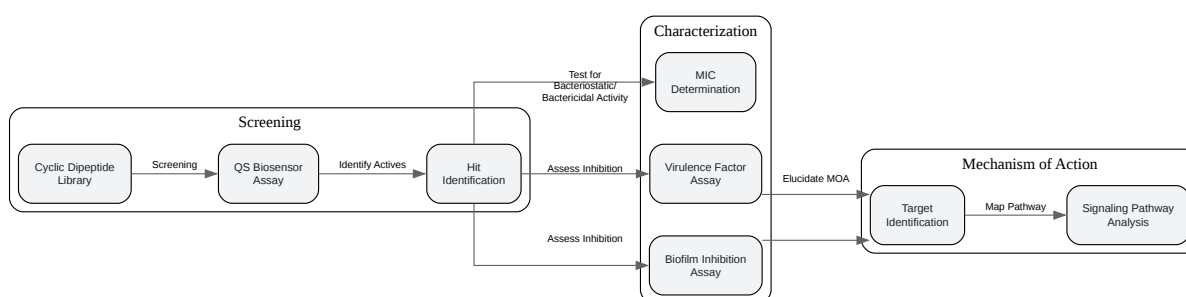
Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by **Cyclo(Ile-Leu)** are not yet fully elucidated. However, a prominent mechanism of action for many cyclic dipeptides is the inhibition of quorum sensing (QS).[\[13\]](#)[\[14\]](#)[\[15\]](#)

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. Many virulence factors and biofilm formation are controlled by QS.[13][14] Cyclic dipeptides can interfere with QS signaling, thereby reducing the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of developing resistance.[16][17]

The diagram below illustrates a generalized workflow for identifying and characterizing quorum sensing inhibitors like **Cyclo(Ile-Leu)**.



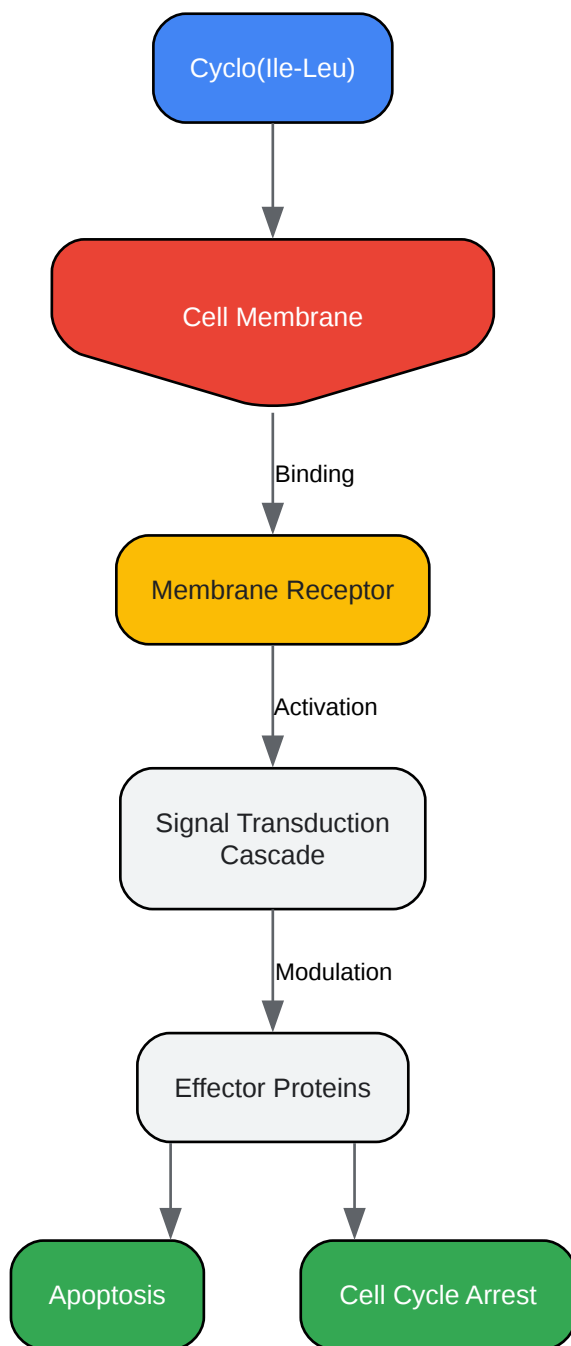
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Workflow for Quorum Sensing Inhibitor Discovery.

Putative Signaling Pathway Interference

Cyclic dipeptides may exert their effects by interacting with various cellular targets and signaling pathways. Based on the activities of related compounds, potential pathways that could be affected by **Cyclo(Ile-Leu)** include those involved in cell proliferation, apoptosis, and stress responses.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Cyclo(Ile-Leu)**, leading to its observed cytotoxic effects.



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Hypothetical Signaling Pathway for **Cyclo(Ile-Leu)** Cytotoxicity.

This technical guide serves as a starting point for researchers interested in the further exploration of **Cyclo(Ile-Leu)**. The provided information on its properties, biological activities, and experimental protocols is intended to facilitate future research and development efforts.

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